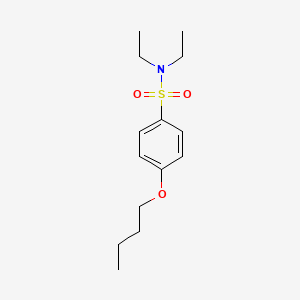

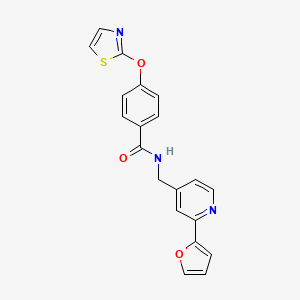

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide, also known as E-BPB, is a synthetic compound that has been used in various scientific research applications. It is a member of the benzodioxole class of compounds, which are known for their diverse range of biological activities. The purpose of

Applications De Recherche Scientifique

Photodynamic Therapy Application

A key application of compounds similar to (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide is in photodynamic therapy for cancer treatment. For instance, a zinc phthalocyanine substituted with benzodioxole-based Schiff base has been shown to possess good fluorescence properties and high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Anti-Inflammatory Applications

Compounds with benzodioxol ring structures have demonstrated significant antibacterial potential, as observed in a study where various sulfonamides bearing 1,4-benzodioxin rings exhibited good inhibitory activity against both Gram-positive and Gram-negative bacterial strains (Abbasi et al., 2017). Additionally, their lipoxygenase inhibition properties suggest potential use in treating inflammatory diseases.

Antimicrobial and Antifungal Activities

Certain derivatives of benzodioxole compounds have shown promising antimicrobial and antifungal properties. For example, a study synthesized compounds with benzodioxin-6-yl and found them to have suitable antibacterial and antifungal potential, with some compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide displaying good antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).

Enzyme Inhibitory Potential

Compounds with the benzodioxane and acetamide moieties, similar to the given compound, have been researched for their enzyme inhibitory potential. In a study, various synthesized compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase (Abbasi et al., 2019).

Potential in Chemotherapy for Chagas' Disease

A derivative of propenamine, closely related to the subject compound, showed remarkable activity against Trypanosoma cruzi infection in mice, indicating potential as a chemotherapeutic agent for Chagas' disease (Pereira, de Castro, & Durán, 1998).

Antiproliferative Activities

Thiazolyl pyrazoline derivatives linked to a benzodioxole moiety have been synthesized and evaluated for antimicrobial and anti-proliferative activities, showing that some compounds were notably effective against HCT-116 cancer cells (Mansour et al., 2020).

Propriétés

IUPAC Name |

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methylbutan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3/c1-4-15(2,3)17-14(18)6-5-10-7-12-13(8-11(10)16)20-9-19-12/h5-8H,4,9H2,1-3H3,(H,17,18)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPZFNONARQBDU-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)C=CC1=CC2=C(C=C1Br)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)NC(=O)/C=C/C1=CC2=C(C=C1Br)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-ol;hydrochloride](/img/structure/B2399265.png)

![1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one](/img/structure/B2399267.png)

![Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2399268.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2399271.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2399273.png)

![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2399285.png)